molecular formula C16H12Cl3NO2 B12913715 Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]- CAS No. 827628-55-7

Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-

Cat. No.: B12913715
CAS No.: 827628-55-7
M. Wt: 356.6 g/mol
InChI Key: PPJSYOADVVCNGP-UHFFFAOYSA-N
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Description

3-Phenyl-5-((2,4,5-trichlorophenoxy)methyl)-4,5-dihydroisoxazole is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichlorophenoxy group, and a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-((2,4,5-trichlorophenoxy)methyl)-4,5-dihydroisoxazole typically involves the reaction of 2,4,5-trichlorophenol with an appropriate phenyl-substituted isoxazole precursor. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-((2,4,5-trichlorophenoxy)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and trichlorophenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while substitution reactions can produce various phenyl-substituted derivatives.

Scientific Research Applications

3-Phenyl-5-((2,4,5-trichlorophenoxy)methyl)-4,5-dihydroisoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-((2,4,5-trichlorophenoxy)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-((2,4-dichlorophenoxy)methyl)-4,5-dihydroisoxazole
  • 3-Phenyl-5-((2,4,5-trifluorophenoxy)methyl)-4,5-dihydroisoxazole
  • 3-Phenyl-5-((2,4,5-trimethylphenoxy)methyl)-4,5-dihydroisoxazole

Uniqueness

3-Phenyl-5-((2,4,5-trichlorophenoxy)methyl)-4,5-dihydroisoxazole is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827628-55-7

Molecular Formula

C16H12Cl3NO2

Molecular Weight

356.6 g/mol

IUPAC Name

3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H12Cl3NO2/c17-12-7-14(19)16(8-13(12)18)21-9-11-6-15(20-22-11)10-4-2-1-3-5-10/h1-5,7-8,11H,6,9H2

InChI Key

PPJSYOADVVCNGP-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)COC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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